1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]-4-(2-methylprop-2-EN-1-YL)piperazine
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Overview
Description
1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]-4-(2-methylprop-2-EN-1-YL)piperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]-4-(2-methylprop-2-EN-1-YL)piperazine typically involves multi-step reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 5-methylpyrazolo[1,5-a]pyrimidine under specific conditions to form the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]-4-(2-methylprop-2-EN-1-YL)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]-4-(2-methylprop-2-EN-1-YL)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]-4-(2-methylprop-2-EN-1-YL)piperazine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(sec-butyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- 3,4-Dimethoxyphenyl derivatives
Uniqueness
1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]-4-(2-methylprop-2-EN-1-YL)piperazine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2/c1-16(2)15-26-8-10-27(11-9-26)23-12-17(3)24-22-14-19(25-28(22)23)18-6-7-20(29-4)21(13-18)30-5/h6-7,12-14H,1,8-11,15H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGBYLKCELPLHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)N3CCN(CC3)CC(=C)C)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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